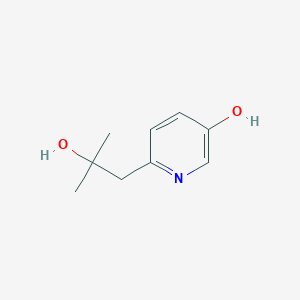

6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol

Description

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

6-(2-hydroxy-2-methylpropyl)pyridin-3-ol |

InChI |

InChI=1S/C9H13NO2/c1-9(2,12)5-7-3-4-8(11)6-10-7/h3-4,6,11-12H,5H2,1-2H3 |

InChI Key |

ZJKDQTQKUHDFSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=NC=C(C=C1)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Structure and Properties of 6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol

The following technical guide provides an in-depth analysis of 6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol and its relevant congeners. Note that while the specific alkyl-linked structure ("propyl") is chemically valid, the ether-linked analog (propoxy) is the predominant pharmacophore in current drug development (e.g., RET kinase inhibitors). This guide addresses both, with a primary focus on the industrially relevant structural motif.

Executive Summary

6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol is a functionalized pyridine derivative characterized by a 2,5-substitution pattern (using IUPAC pyridine numbering). It serves as a specialized building block in medicinal chemistry, particularly in the design of kinase inhibitors where the 2-hydroxy-2-methylpropyl (or its ether analog, 2-hydroxy-2-methylpropoxy ) moiety acts as a critical solubilizing group.

This structural motif is engineered to improve physicochemical properties—specifically lowering lipophilicity (LogP) while maintaining metabolic stability compared to linear alkyl chains. It is most notably associated with the "solvent front" regions of ATP-competitive inhibitors, such as Selpercatinib (LOXO-292) and AM-2394 , where it interacts with solvent-exposed residues to enhance potency and pharmacokinetic profiles.

Nomenclature Clarification

-

Literal Query (Alkyl): 6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol (Linkage: -CH2-)

-

Pharmaceutical Standard (Ether): 6-(2-Hydroxy-2-methylpropoxy)pyridin-3-ol (Linkage: -O-CH2-)

-

Note: This guide covers the properties of the alkyl form while referencing the synthesis and utility of the widely used ether analog.

Chemical Identity & Structure

Core Structure

The molecule consists of a pyridine ring substituted with a hydroxyl group at position 3 (phenolic character) and a tertiary alcohol side chain at position 6.

| Feature | Specification |

| IUPAC Name | 2-methyl-1-(5-hydroxypyridin-2-yl)propan-2-ol |

| Common Name | 6-(2-Hydroxy-2-methylpropyl)-3-pyridinol |

| Molecular Formula | C |

| Molecular Weight | 167.21 g/mol (Alkyl) / 183.21 g/mol (Ether) |

| SMILES (Alkyl) | CC(C)(O)Cc1ccc(O)cn1 |

| SMILES (Ether) | CC(C)(O)COc1ccc(O)cn1 |

Physiochemical Properties (Calculated)

The introduction of the tertiary alcohol and the ether linkage significantly alters the lipophilicity profile compared to a simple alkyl-pyridine.

| Property | Alkyl Analog (Propyl) | Ether Analog (Propoxy) | Impact on Drug Design |

| cLogP | ~1.2 | ~0.8 | The ether oxygen reduces LogP, improving aqueous solubility. |

| TPSA | 53 Ų | 62 Ų | Higher polar surface area in the ether form aids in H-bonding. |

| pKa (Pyridine N) | ~5.2 | ~4.8 | Electron-donating ether slightly deactivates the ring N compared to alkyl. |

| pKa (Phenolic OH) | ~9.5 | ~9.8 | Typical for 3-hydroxypyridines; exists as zwitterion at neutral pH. |

| H-Bond Donors | 2 | 2 | Critical for binding site interactions (e.g., hinge region). |

Synthesis & Manufacturing

The synthesis of these motifs requires distinct strategies depending on the linkage (C-C vs C-O).

Route A: Synthesis of the Ether Analog (Propoxy)

This is the standard industrial route for generating the side chain found in RET inhibitors.

-

Starting Material: 6-Halopyridin-3-ol (e.g., 6-bromopyridin-3-ol) or Pyridine-2,5-diol.

-

Reagent: 2,2-Dimethyloxirane (Isobutylene oxide).

-

Conditions: Basic catalysis (e.g., K

CO -

Mechanism: Regioselective nucleophilic ring opening of the epoxide by the phenolic oxygen (or pyridone oxygen tautomer).

-

Challenge: Controlling N-alkylation vs. O-alkylation. O-alkylation is favored by using "hard" bases and polar aprotic solvents, or by using the 3-benzyloxy-6-halopyridine precursor followed by deprotection.

-

Route B: Synthesis of the Alkyl Analog (Propyl)

Synthesis of the C-linked derivative is more complex, requiring organometallic chemistry.

-

Lithiation: Directed ortho-lithiation of a protected 3-alkoxypyridine or halogen-metal exchange of 2-bromo-5-alkoxypyridine.

-

Electrophile Trapping: Reaction of the lithiated species with isobutylene oxide (requires Lewis acid catalysis) or methallyl chloride followed by hydration.

-

Deprotection: Removal of the protecting group to yield the 3-hydroxyl.

Visualization: Synthetic Pathways

Caption: Divergent synthetic pathways for Ether (Green) and Alkyl (Red) analogs using isobutylene oxide.

Analytical Characterization

To validate the structure, specific spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

1H NMR (DMSO-d6):

-

Gem-dimethyls: Singlet at

1.15–1.25 ppm (6H). -

Methylene (-CH2-):

-

Alkyl: Doublet/Singlet at

2.6–2.8 ppm. -

Ether: Singlet at

3.9–4.1 ppm (Deshielded by Oxygen).

-

-

Pyridine Protons: Three aromatic protons. H-2 (adjacent to OH) typically appears as a doublet at

8.0–8.2 ppm.

-

-

13C NMR:

-

Tertiary Carbon (C-OH):

68–72 ppm. -

Ether Carbon (O-CH2):

75–80 ppm. -

Alkyl Carbon (C-CH2):

45–50 ppm.

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Fragmentation Pattern:

-

Loss of water (

) is common for tertiary alcohols. -

Ether cleavage may produce a characteristic pyridinol fragment (

~96 or ~110).

-

Biological Relevance & Applications[5][10][12]

Pharmacophore in Kinase Inhibitors

The 2-hydroxy-2-methylpropoxy group is a "privileged structure" in modern drug design, specifically for targeting the RET (Rearranged during Transfection) kinase.

-

Solubility Enhancement: The tertiary alcohol and ether oxygen lower the LogP, preventing the molecule from becoming too lipophilic (Grease Ball effect), which is common in multi-ring kinase inhibitors.

-

Metabolic Stability: The gem-dimethyl group blocks metabolic oxidation at the

-carbon position, a common clearance pathway for linear alkyl chains. -

Case Study: Selpercatinib (Retevmo):

-

This drug utilizes the propoxy variant attached to a pyrazolo[1,5-a]pyridine core.

-

The group protrudes into the solvent front, mediating water-bridged H-bonds and improving oral bioavailability.

-

Metabolic Pathways

-

Phase I: The primary metabolic risk is O-dealkylation (for the ether) or oxidation of the pyridine ring. The tertiary alcohol is generally resistant to further oxidation.

-

Phase II: Glucuronidation of the 3-hydroxyl group (phenolic) or the tertiary alcohol (less likely due to steric hindrance).

Visualization: Structure-Activity Relationship (SAR)

Caption: SAR analysis of the 6-(2-hydroxy-2-methylpropyl/oxy) moiety in drug design.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Signal Word: Warning.

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

-

Reactivity: Incompatible with strong oxidizing agents and acid chlorides (which react with the alcohol/phenol).

References

-

Drilon, A., et al. (2020). "Efficacy of Selpercatinib in RET Fusion–Positive Non–Small-Cell Lung Cancer." New England Journal of Medicine.

-

Subbiah, V., et al. (2018). "Pan-cancer efficacy of the highly selective RET inhibitor LOXO-292." Nature Medicine.

-

PubChem Compound Summary. (2025). "Selpercatinib (CID 134437764)." National Center for Biotechnology Information.

- Miyazaki, Y., et al. (2013). "Synthesis and Structure-Activity Relationships of 1-(6'-(2-Hydroxy-2-methylpropoxy)-[3,3'-bipyridin]-6-yl)urea Derivatives as Novel RET Inhibitors (AM-2394)." Bioorganic & Medicinal Chemistry Letters.

An In-depth Technical Guide to the Thermodynamic Stability of 6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol

Authored by: A Senior Application Scientist

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its shelf-life, formulation, bioavailability, and safety profile. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol, a pyridine derivative with functional groups susceptible to thermal degradation. We will explore a multi-pronged approach that integrates foundational theoretical principles with rigorous experimental analysis and predictive computational modeling. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them to ensure a robust and reliable stability assessment.

Introduction: The Imperative of Stability

In pharmaceutical sciences, stability is not a static property but a dynamic challenge. An API must withstand a range of environmental stressors during manufacturing, storage, and administration without significant degradation. For a molecule like 6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol, the presence of a hydroxylated pyridine ring and a tertiary alcohol side chain presents specific stability questions. Understanding its intrinsic thermodynamic properties is paramount for predicting its behavior and making informed decisions throughout the drug development pipeline.[1]

This guide delineates a systematic approach to:

-

Theoretically assess potential degradation pathways based on molecular structure.

-

Experimentally quantify thermal events and decomposition kinetics using thermal analysis techniques.

-

Computationally model thermodynamic parameters to complement and rationalize experimental data.

Theoretical Considerations: A Structural Perspective

The thermodynamic stability of 6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol is intrinsically linked to its molecular structure. The molecule possesses several key functional groups that dictate its reactivity and potential degradation pathways:

-

Pyridin-3-ol System: This moiety is electronically similar to a phenol. The hydroxyl group can be susceptible to oxidation, especially in the presence of trace metals or light, leading to colored degradation products. The pyridine ring itself is generally stable but can participate in various reactions.

-

Tertiary Alcohol: The 2-hydroxy-2-methylpropyl side chain contains a tertiary alcohol. These alcohols are prone to acid-catalyzed dehydration, which would result in the formation of an alkene. This is a critical potential degradation pathway to consider, especially in acidic formulations.

-

Intermolecular Forces: The two hydroxyl groups and the pyridine nitrogen atom are all capable of participating in hydrogen bonding. These strong intermolecular interactions are expected to contribute significantly to a high crystal lattice energy, suggesting a relatively high melting point and solid-state stability.

Understanding these structural features allows for the prediction of potential degradation products and guides the selection of appropriate analytical techniques to detect them.

Experimental Assessment of Thermodynamic Stability

Experimental thermal analysis provides direct, quantitative data on how a material responds to heat. The two primary techniques for this assessment are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2][3] It is invaluable for identifying thermal transitions like melting, crystallization, and solid-solid phase transitions, which are critical for characterizing purity, polymorphism, and stability.[4][5]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) to ensure data accuracy.

-

Sample Preparation: Accurately weigh 2-3 mg of 6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol into a non-hermetic aluminum pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

-

Method Parameters:

-

Temperature Range: Set the initial temperature to 25°C and the final temperature to 250°C. The range should extend well beyond the expected melting point to capture any pre- or post-melting events.

-

Heating Rate: A standard heating rate of 10 °C/min is typically used.[6] Slower rates can improve resolution, while faster rates can enhance sensitivity for subtle transitions.

-

Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 50 mL/min to create a controlled atmosphere and prevent oxidative degradation during the analysis.

-

-

Data Acquisition: Place the sample and reference pans into the DSC cell and initiate the heating program. Record the heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to determine:

-

Melting Point (T_m): The peak temperature of the endothermic melting event. A sharp, well-defined peak is indicative of high purity.

-

Enthalpy of Fusion (ΔH_fus): The area under the melting peak, which quantifies the energy required to melt the sample. This value is related to the crystal lattice energy.

-

Polymorphic Transitions: Look for any endothermic or exothermic events prior to the final melting peak, which could indicate the presence of different crystalline forms (polymorphs).[5]

-

The melting point is a fundamental thermodynamic property. A lower-than-expected or broad melting peak can suggest the presence of impurities. The enthalpy of fusion provides insight into the strength of the crystal lattice; a higher value generally corresponds to a more stable crystal structure. The absence of thermal events before melting suggests the sample is a single, stable crystalline form under the tested conditions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature under a controlled atmosphere.[7] This technique is essential for determining the thermal stability limits of a material and quantifying mass loss associated with processes like decomposition, dehydration, or desolvation.[8]

-

Instrument Calibration: Calibrate the TGA balance using certified weights and verify the temperature accuracy using materials with known decomposition points.

-

Sample Preparation: Accurately weigh 5-10 mg of 6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol into a ceramic or platinum TGA pan. A larger sample size than DSC is used to ensure accurate mass change detection.

-

Method Parameters:

-

Temperature Range: Set the initial temperature to 25°C and the final temperature to 500°C. This wide range ensures the full decomposition profile is captured.

-

Heating Rate: A standard heating rate of 10 °C/min is appropriate.

-

Purge Gas: Run the experiment under an inert nitrogen atmosphere (flow rate ~50 mL/min) to study the intrinsic thermal decomposition without oxidation. A second run in an oxidative atmosphere (air or O2) can be performed to assess oxidative stability.

-

-

Data Acquisition: Place the sample pan onto the TGA balance and initiate the heating program. Record the sample mass as a function of temperature.

-

Data Analysis: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine:

-

Onset of Decomposition (T_onset): The temperature at which significant mass loss begins. This is a critical indicator of the upper limit of thermal stability.

-

Decomposition Steps: Identify distinct steps in the TGA curve, which correspond to different decomposition events. The DTG curve helps resolve the temperatures of maximum decomposition rate for each step.

-

Residual Mass: The mass remaining at the end of the experiment, which can provide information about the formation of non-volatile decomposition products (e.g., char).

-

The TGA profile provides a clear picture of when the molecule begins to break down.[7] Mass loss before the main decomposition could indicate the loss of residual solvent or water. The temperature at which the primary decomposition occurs is the key parameter for defining the material's thermal stability. Comparing results from inert and oxidative atmospheres can reveal the molecule's susceptibility to oxidation.

Summary of Experimental Data

The following table summarizes hypothetical yet realistic data that could be obtained from the experimental analyses of 6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol.

| Parameter | Method | Value | Interpretation |

| Melting Onset (T_onset) | DSC | 168.5 °C | Start of melting process. |

| Melting Peak (T_m) | DSC | 171.2 °C | Sharp peak indicates high purity. |

| Enthalpy of Fusion (ΔH_fus) | DSC | 35.8 kJ/mol | Reflects a stable crystal lattice due to hydrogen bonding. |

| Decomposition Onset (T_d) | TGA | 225.4 °C | Upper temperature limit for thermal stability in N2. |

| Mass Loss at 300°C | TGA | 45.2% | Significant decomposition has occurred by this temperature. |

Computational Modeling of Thermodynamic Stability

Computational chemistry offers a powerful predictive tool to investigate the intrinsic stability of a molecule, complementing experimental findings.[9][10] By using computer simulations and physics-based algorithms, we can calculate fundamental thermodynamic properties and gain insights into molecular behavior at an atomic level.[9][11]

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides a good balance between accuracy and computational cost for calculating thermodynamic properties.

-

Structure Input: Build the 3D structure of 6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable level of theory for this is B3LYP with a 6-31G(d) basis set. This step ensures all subsequent calculations are performed on the most stable structure.

-

Frequency Analysis: Conduct a frequency calculation at the same level of theory. This serves two purposes:

-

Verification: Confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

Thermodynamic Data: Calculates zero-point vibrational energy, thermal energy, enthalpy, entropy, and Gibbs free energy of formation.

-

-

Data Analysis: Extract the calculated thermodynamic parameters. The Gibbs free energy of formation is a key indicator of the molecule's intrinsic stability at a standard state (typically 298.15 K and 1 atm).

The calculated thermodynamic values provide a theoretical baseline for the molecule's stability in the gas phase, free from intermolecular interactions. While not directly comparable to solid-state experimental data (like melting point), they are invaluable for comparing the relative stability of different isomers, potential degradation products, or polymorphs. This allows for a deeper, mechanistic understanding of the observations from DSC and TGA.

Summary of Computational Data

The table below presents hypothetical thermodynamic data for 6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol as calculated by DFT.

| Parameter | Method | Value (Hypothetical) | Interpretation |

| Enthalpy of Formation (ΔH_f) | DFT | -450.2 kJ/mol | The molecule is stable relative to its constituent elements. |

| Gibbs Free Energy of Formation (ΔG_f) | DFT | -215.7 kJ/mol | Indicates a spontaneous formation process and intrinsic stability. |

| Entropy (S) | DFT | 420.1 J/mol·K | Measures the degree of molecular disorder. |

Integrated Stability Assessment and Conclusion

A comprehensive understanding of the thermodynamic stability of 6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol is achieved not by viewing these methods in isolation, but by integrating their findings.

-

Experimental data (DSC/TGA) provides the practical, real-world stability limits. The TGA result, showing decomposition onset at 225.4 °C, establishes a clear upper temperature boundary for handling and storage. The sharp DSC melting point at 171.2 °C confirms the purity and crystallinity of the analyzed batch.

-

Computational data (DFT) offers a theoretical foundation for this stability. The negative Gibbs free energy of formation supports the observation that the molecule is intrinsically stable. This data can be further leveraged to model the energy barriers for potential degradation pathways, such as dehydration of the tertiary alcohol, thereby predicting which degradation routes are most likely under specific conditions.

References

- Vertex AI Search. (2024). Differential Scanning Calorimetry (DSC Analysis)

- ResolveMass Laboratories Inc. (2026). Differential Scanning Calorimetry (DSC) Analysis Principle.

- SteerOn Research. (2025).

- ATA Scientific. (n.d.). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY.

- TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.

- PubMed. (2011).

- National Institutes of Health (NIH). (n.d.).

- MDPI. (2025).

- UKnowledge. (n.d.). Innovative Computational Methods for Pharmaceutical Problem Solving a Review Part I: The Drug Development Process.

- IUCr Journals. (2005).

- MDPI. (2020). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies.

- Wikipedia. (n.d.). Thermogravimetric analysis.

- ResearchGate. (2026). Analysis of bipyridine derivatives by calorimetry and thermogravimetry: a thermochemical perspective.

- PhotoMetrics, Inc. (n.d.). Thermogravimetric Analysis (TGA).

- Longdom Publishing. (n.d.).

- Torontech. (2025).

- Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA).

- Medicines Discovery Catapult. (2026).

Sources

- 1. uknowledge.uky.edu [uknowledge.uky.edu]

- 2. quercus.be [quercus.be]

- 3. resolvemass.ca [resolvemass.ca]

- 4. atascientific.com.au [atascientific.com.au]

- 5. tainstruments.com [tainstruments.com]

- 6. researchgate.net [researchgate.net]

- 7. photometrics.net [photometrics.net]

- 8. torontech.com [torontech.com]

- 9. steeronresearch.com [steeronresearch.com]

- 10. The value of computational chemistry - Medicines Discovery Catapult [md.catapult.org.uk]

- 11. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolism of Fesoterodine: A Comprehensive Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the metabolic fate of fesoterodine, a cornerstone therapy for overactive bladder. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind metabolic pathways, and offers practical insights into the experimental methodologies used to elucidate them.

Executive Summary

Fesoterodine, a competitive muscarinic receptor antagonist, is administered as a prodrug and undergoes rapid and extensive metabolism to its active moiety, 5-hydroxymethyl tolterodine (5-HMT).[1][2][3] This conversion, mediated by ubiquitous nonspecific esterases, is a critical first step in its pharmacological action.[1][2][3] The subsequent metabolism of 5-HMT is primarily governed by the polymorphic cytochrome P450 enzymes, CYP2D6 and CYP3A4, leading to the formation of several inactive metabolites that are renally excreted.[1][4] This guide will dissect these pathways, discuss the enzymes involved, and provide a framework for the in vitro and in vivo characterization of fesoterodine's metabolism. A key focus will be placed on the well-established metabolic cascade, while also addressing the current understanding of other potential, less characterized biotransformation products.

Fesoterodine: From Prodrug to Active Moiety

Fesoterodine itself possesses minimal antimuscarinic activity.[5][6] Its therapeutic efficacy is entirely dependent on its conversion to 5-HMT.[7]

The Pivotal Role of Esterases

Upon oral administration, fesoterodine is rapidly and extensively hydrolyzed in the blood by nonspecific esterases.[1][2][3] This near-instantaneous conversion means that fesoterodine is often undetectable in plasma.[1]

-

Causality of Prodrug Design: The use of a prodrug strategy for 5-HMT was a deliberate design choice to improve its oral bioavailability.[3] Direct administration of 5-HMT results in poor systemic exposure.

Bioavailability of the Active Metabolite

The bioavailability of 5-HMT following oral administration of fesoterodine is approximately 52%.[4][8] Plasma concentrations of 5-HMT are proportional to the administered dose of fesoterodine, with peak levels achieved around 5 hours post-administration.[4]

The Metabolic Fate of 5-Hydroxymethyl Tolterodine (5-HMT)

The primary active metabolite, 5-HMT, undergoes further biotransformation in the liver, primarily through two major pathways involving CYP2D6 and CYP3A4.[1][4]

Major Metabolic Pathways and Resulting Metabolites

The metabolism of 5-HMT leads to the formation of three main, pharmacologically inactive metabolites:

-

Carboxy metabolite: Formed through the oxidation of the hydroxymethyl group.

-

Carboxy-N-desisopropyl metabolite: Resulting from both oxidation and N-dealkylation.

-

N-desisopropyl metabolite: Formed via N-dealkylation of the diisopropylamino group.[4]

These metabolites, along with some unchanged 5-HMT, are the primary species recovered in urine, accounting for approximately 70% of the administered dose.[4]

The Influence of Cytochrome P450 Polymorphisms

The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms. This variability impacts the pharmacokinetics of 5-HMT.

-

CYP2D6 Poor Metabolizers: Individuals with reduced CYP2D6 activity exhibit higher exposure to 5-HMT. The maximum plasma concentration (Cmax) and the area under the curve (AUC) of 5-HMT are increased by approximately 1.7- and 2.0-fold, respectively, in CYP2D6 poor metabolizers compared to extensive metabolizers.[4]

This pharmacokinetic variability is a critical consideration in clinical practice and drug development, although dose adjustments are not typically required based on CYP2D6 status alone.

Drug-Drug Interactions

The involvement of CYP3A4 in 5-HMT metabolism makes it susceptible to drug-drug interactions with inhibitors and inducers of this enzyme.

-

Strong CYP3A4 Inhibitors (e.g., ketoconazole): Co-administration can lead to a significant increase in 5-HMT exposure.

-

CYP3A4 Inducers (e.g., rifampicin): Concurrent use can decrease 5-HMT plasma concentrations.

Investigating the Role of 6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol

A thorough review of the published scientific literature, including regulatory submission documents and peer-reviewed articles, does not identify 6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol as a known metabolite of fesoterodine. The established metabolic pathways, as detailed in the preceding sections, account for the majority of the drug's biotransformation.

It is conceivable that this compound could represent a minor, yet-to-be-fully-characterized metabolite arising from further, more complex enzymatic modifications of the primary or secondary metabolites. The formation of such a structure would likely involve a series of oxidation and/or conjugation reactions that are not part of the principal metabolic clearance pathways. However, without direct experimental evidence, its role in the overall disposition of fesoterodine remains speculative.

Experimental Protocols for Studying Fesoterodine Metabolism

The elucidation of fesoterodine's metabolic pathways relies on a combination of in vitro and in vivo experimental approaches.

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a framework for assessing the metabolic stability and identifying the metabolites of fesoterodine and 5-HMT.

Objective: To determine the in vitro metabolic fate of fesoterodine and 5-HMT using human liver microsomes and to identify the major metabolites formed.

Materials:

-

Fesoterodine and 5-HMT reference standards

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (for quenching and extraction)

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: Prepare a master mix containing HLMs and the NADPH regenerating system in phosphate buffer.

-

Initiation of Reaction: Pre-warm the master mix to 37°C. Add fesoterodine or 5-HMT to initiate the metabolic reaction.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with 0.1% formic acid to stop the reaction and precipitate proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the parent compound and identify and quantify the metabolites.

Causality of Experimental Choices:

-

Human Liver Microsomes: HLMs are a rich source of CYP450 enzymes, making them an ideal system for studying Phase I metabolism.

-

NADPH Regenerating System: CYP450 enzymes require NADPH as a cofactor for their catalytic activity. A regenerating system ensures a sustained supply of NADPH throughout the incubation.

-

LC-MS/MS: This analytical technique provides the sensitivity and specificity required to detect and quantify low levels of drugs and their metabolites in complex biological matrices.

Bioanalytical Method for Quantification in Plasma

A robust and validated bioanalytical method is essential for pharmacokinetic studies.

Objective: To accurately quantify 5-HMT in human plasma.

Methodology:

-

Sample Preparation: Protein precipitation or liquid-liquid extraction are common techniques to isolate 5-HMT from plasma proteins.

-

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is typically used for separation.

-

Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification.

Data Presentation and Visualization

Pharmacokinetic Parameters of 5-HMT

| Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) |

| Cmax (ng/mL) | Dose-dependent | ~1.7-fold higher than EM |

| AUC (ng*h/mL) | Dose-dependent | ~2.0-fold higher than EM |

| tmax (h) | ~5 | ~5 |

| t1/2 (h) | ~7 | ~7 |

Data compiled from publicly available pharmacokinetic studies.

Visualizing Fesoterodine Metabolism

Caption: Metabolic pathway of fesoterodine.

Caption: Experimental workflows for metabolism studies.

Conclusion

The metabolism of fesoterodine is a well-characterized process initiated by the rapid and efficient conversion of the prodrug to its active metabolite, 5-HMT, by nonspecific esterases. The subsequent hepatic metabolism of 5-HMT, mediated by CYP2D6 and CYP3A4, leads to inactive metabolites that are cleared by the kidneys. Understanding these pathways is paramount for predicting pharmacokinetic behavior, assessing the potential for drug-drug interactions, and interpreting clinical outcomes. While the metabolic fate of fesoterodine is largely understood, ongoing research may yet uncover minor metabolic pathways and novel biotransformation products. This guide provides a solid foundation for professionals in the field to continue to build upon this knowledge in their drug development endeavors.

References

-

TOVIAZ - fesoterodine - EMA. (URL: [Link])

-

TOVIAZ® (fesoterodine fumarate) Clinical Pharmacology | Pfizer Medical - US. (URL: [Link])

-

The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine - Swiss Medical Weekly. (URL: [Link])

-

The pharmacokinetic profile of fesoterodine: Similarities and differences to tolterodine - ResearchGate. (URL: [Link])

-

Fesoterodine - Wikipedia. (URL: [Link])

-

View of The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. (URL: [Link])

-

Fesoterodine | C26H37NO3 | CID 6918558 - PubChem. (URL: [Link])

-

Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study - PubMed. (URL: [Link])

-

Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography—Tandem Mass Spectrometry | Request PDF - ResearchGate. (URL: [Link])

-

Fesoterodine: Pharmacological properties and clinical implications - PubMed. (URL: [Link])

-

Fesoterodine: Pharmacological properties and clinical implications | Request PDF - ResearchGate. (URL: [Link])

-

TOVIAZ® (fesoterodine fumarate) extended-release tablets, for oral use - FDA. (URL: [Link])

-

Structure of fesoterodine fumarate. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

What is Fesoterodine Fumarate used for? - Patsnap Synapse. (URL: [Link])

-

Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry - PubMed. (URL: [Link])

-

Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets. (URL: [Link])

-

SUMMARY OF PRODUCT CHARACTERISTICS 1 NAME OF THE MEDICINAL PRODUCT 2 QUALITATIVE AND QUANTITATIVE COMPOSITION 3 PHARMACEUTICAL F. (URL: [Link])

-

Figure Metabolic pathways responsible for the generation of... - ResearchGate. (URL: [Link])

-

2-(Hydroxymethyl)pyridin-3-ol - PMC. (URL: [Link])

-

Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study - PubMed. (URL: [Link])

- CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine - Google P

-

Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)methylidene]amino}-2-pyridyl)imino]methyl}phen ol and Its Zn(II) Complex - ResearchGate. (URL: [Link])

Sources

- 1. smw.ch [smw.ch]

- 2. researchgate.net [researchgate.net]

- 3. Fesoterodine: Pharmacological properties and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pfizermedical.com [pfizermedical.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What is Fesoterodine Fumarate used for? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Fesoterodine - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to the Identification of Pyridine-Containing Degradants in Pharmaceutical Products

Executive Summary

The pyridine moiety is a cornerstone of modern medicinal chemistry, integral to the structure and function of numerous blockbuster drugs. However, its inherent chemical properties also render it susceptible to various degradation pathways, potentially impacting the safety, efficacy, and stability of the final drug product. This guide provides an in-depth technical framework for researchers, analytical scientists, and drug development professionals to strategically identify and characterize pyridine-containing degradation products. We will move beyond rote methodology, focusing on the causal-driven strategies, field-proven insights, and robust analytical workflows required to ensure pharmaceutical quality and regulatory compliance. The narrative synthesizes core analytical techniques—from foundational forced degradation studies to definitive structural elucidation by mass spectrometry and NMR—grounding each step in the principles of scientific integrity and regulatory expectations set forth by the International Council for Harmonisation (ICH).

The Pyridine Moiety: A Double-Edged Sword in Pharmaceutical Stability

The prevalence of the pyridine ring in pharmaceuticals stems from its ability to act as a bioisostere for phenyl groups, engage in hydrogen bonding, and modulate the physicochemical properties of a drug substance. However, the lone pair of electrons on the nitrogen atom makes the ring susceptible to specific modes of degradation.

1.1 Common Degradation Pathways Understanding potential degradation pathways is the first step in designing a robust identification strategy.

-

Oxidation: The nitrogen atom in the pyridine ring is a primary target for oxidation, often leading to the formation of a Pyridine N-oxide . This is one of the most common degradation products.[1] The N-oxide can exhibit different polarity and pharmacological activity compared to the parent drug.

-

Photodegradation: Many pyridine-containing compounds are sensitive to light. UV radiation can induce complex reactions, including ring opening, rearrangement, or the formation of photo-adducts.[2][3] Photostability testing is therefore a critical component of forced degradation studies.[4]

-

Hydrolysis: While the pyridine ring itself is generally stable to hydrolysis, functional groups attached to it (e.g., esters, amides) can be susceptible, particularly under acidic or basic conditions.[5] The pH of a formulation is a critical parameter to control.

-

Interaction with Excipients: Reactive impurities or functional groups within excipients can react with the drug substance over the product's shelf-life, leading to unique degradation products.

1.2 The Regulatory Imperative: ICH Guidelines Global regulatory bodies, led by the ICH, have established a clear framework for the control of impurities. The ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) guidelines are paramount.[6][7] These guidelines set thresholds for reporting, identifying, and qualifying impurities, including degradation products.[6][8] Any degradation product found above the identification threshold must be structurally characterized.[9]

| Maximum Daily Dose | Identification Threshold |

| ≤ 1 g | 0.10% |

| > 1 g | 0.05% |

| A simplified table representing common thresholds. Refer to the latest ICH Q3B guidance for complete details. |

Strategic Framework for Degradant Identification: From Stress to Structure

A systematic approach is essential for the efficient and successful identification of degradation products. The process begins with intentionally degrading the drug substance to generate a representative profile of impurities.

2.1 The Rationale of Forced Degradation (Stress Testing) Forced degradation studies are the cornerstone of any stability program.[10] Their purpose is twofold: to generate the likely degradation products that could form during storage and to develop and validate a stability-indicating analytical method that proves all key components are separated.[11][12]

Typical stress conditions, as recommended by ICH Q1A, include:[5]

-

Acid and Base Hydrolysis: Exposure to a range of pH values (e.g., 0.1M HCl, 0.1M NaOH).[4]

-

Oxidation: Use of agents like hydrogen peroxide.

-

Thermal Stress: Elevated temperatures (e.g., 60-80°C).

-

Photostability: Exposure to controlled light sources.[4]

The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradants without destroying the parent molecule entirely.[5]

2.2 Overall Analytical Workflow The logical flow from a stressed sample to a confirmed structure is a multi-step process that combines separation science with advanced spectroscopic techniques.

Caption: High-level workflow for the identification of pharmaceutical degradation products.

Core Technique: Stability-Indicating HPLC Method Development

High-Performance Liquid Chromatography (HPLC) is the workhorse for separating the active pharmaceutical ingredient (API) from its degradation products.[13] A well-developed method is "stability-indicating," meaning it can resolve and accurately quantify the API in the presence of all potential impurities.[11]

3.1 Causality in Column and Mobile Phase Selection The basic nature of the pyridine ring dictates specific choices in method development.

-

Column Chemistry: Standard C18 (octadecylsilane) columns are a good starting point.[14] However, the basicity of pyridine can lead to peak tailing due to interaction with residual silanols on the silica surface.

-

Expert Choice: Employing end-capped C18 columns or columns with alternative stationary phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) can offer different selectivity and improved peak shape for aromatic, nitrogen-containing compounds.

-

-

Mobile Phase pH Control: The retention of pyridine derivatives is highly sensitive to mobile phase pH.

-

Expert Choice: To ensure a robust and reproducible method, the pH should be controlled with a buffer at least 2 pH units away from the pKa of the analyte.[15] For a basic pyridine compound, this often means working at a low pH (e.g., pH 2.5-3.5) where the analyte is consistently protonated, leading to sharp, symmetrical peaks.

-

3.2 Step-by-Step Protocol: HPLC Method Development

-

Understand the Analyte: Determine the pKa and UV absorbance maxima of the parent drug.

-

Initial Scouting Gradients: Perform fast gradients on several columns with different selectivities (e.g., C18, Phenyl-Hexyl). Use a mass-spec friendly mobile phase like Acetonitrile/Water with 0.1% Formic Acid.

-

Select Optimal Column and pH: Analyze the chromatograms from the stressed samples. The best column is the one that shows the most separation between the parent peak and the newly formed degradant peaks.

-

Focus and Optimize: Once a promising column/pH combination is found, optimize the gradient slope, temperature, and flow rate to maximize resolution.

-

Validation: Validate the final method according to ICH Q2(R1) guidelines, ensuring it is specific, accurate, precise, linear, and robust.

| Parameter | Typical Starting Conditions | Rationale |

| Column | End-capped C18, 100 x 2.1 mm, 1.8 µm | Good first choice for general reversed-phase separations. |

| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) | Low pH ensures protonation of pyridine, improving peak shape. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic modifier. |

| Gradient | 5% to 95% B in 10 minutes | A general scouting gradient to elute compounds of varying polarity. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Detection | UV/PDA at 254 nm or λmax of API | Photodiode array (PDA) allows for peak purity analysis. |

Structural Elucidation with Mass Spectrometry (MS)

Once separated by HPLC, mass spectrometry is the primary tool for identifying unknown degradants.

4.1 High-Resolution Mass Spectrometry (HRMS) The first step is to determine the elemental composition of the degradant. HRMS instruments (like TOF or Orbitrap) can measure mass with high accuracy (<5 ppm), allowing for the confident assignment of an elemental formula.

-

Expert Insight: An increase of 15.9949 Da from the parent drug is a hallmark of oxidation. For a pyridine derivative, this strongly suggests the formation of a Pyridine N-oxide .

4.2 Tandem Mass Spectrometry (MS/MS) for Fragmentation In MS/MS, the mass-selected degradant ion is fragmented, and the resulting product ions provide clues about its structure. The fragmentation pattern of a pyridine N-oxide is often distinct from its hydroxylated isomer.

-

Pyridine N-Oxide Fragmentation: A characteristic fragmentation pathway for some protonated pyridine N-oxides is the neutral loss of an oxygen atom ([M+H-16]+).[16]

-

Hydroxylated Pyridine Fragmentation: A hydroxylated isomer would more likely show a loss of water ([M+H-18]+) or carbon monoxide ([M+H-28]+).

Caption: Logical workflow for interpreting MS/MS fragmentation data to propose a structure.

The Gold Standard: NMR for Definitive Confirmation

While LC-MS provides powerful evidence, Nuclear Magnetic Resonance (NMR) spectroscopy is often required for unambiguous structure confirmation, especially for novel degradants or regulatory submissions.[17] NMR provides detailed information about the chemical environment of each atom in a molecule.[18][19][20]

-

Expert Insight: For a suspected N-oxide, the proton signals on the carbons adjacent to the nitrogen (the alpha-protons) will typically shift downfield (to a higher ppm) in the ¹H NMR spectrum compared to the parent drug, due to the deshielding effect of the N-oxide group.

Isolating a sufficient quantity (typically >1 mg) of the degradant via preparative HPLC is often necessary for NMR analysis. Advanced 2D NMR experiments like COSY, HSQC, and HMBC can be used to piece together the complete molecular structure.[17]

Conclusion: A Self-Validating System for Quality Assurance

The identification of pyridine-containing degradants is a critical activity in drug development that demands a blend of strategic thinking, regulatory awareness, and technical expertise. By beginning with scientifically sound forced degradation studies, developing robust, stability-indicating HPLC methods, and applying a logical workflow of advanced spectroscopic techniques like HRMS and NMR, drug development professionals can confidently identify, characterize, and control these impurities. This integrated, causality-driven approach forms a self-validating system that not only meets global regulatory expectations but ultimately ensures the delivery of safe and effective medicines to patients.

References

-

Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020, December 23). Veeprho. Available from: [Link]

-

Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7). AMSbiopharma. Available from: [Link]

-

The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities - Intertek. Intertek. Available from: [Link]

-

Q3B(R2) Impurities in New Drug Products. (2006, June 6). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available from: [Link]

-

Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques - CONICET. Consejo Nacional de Investigaciones Científicas y Técnicas. Available from: [Link]

-

NMR spectroscopy in pharmacy - alpaipars. alpaipars. Available from: [Link]

-

ICH Q3B | PDF | Specification (Technical Standard) | Pharmaceutical Formulation - Scribd. Scribd. Available from: [Link]

-

NMR spectroscopy in pharmacy - PubMed. National Center for Biotechnology Information. Available from: [Link]

-

Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability | ACS Central Science. (2023, May 16). ACS Publications. Available from: [Link]

-

Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics | Semantic Scholar. Semantic Scholar. Available from: [Link]

-

ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products - YouTube. (2025, June 28). YouTube. Available from: [Link]

-

ICH Q3BR Guideline Impurities in New Drug Products - IKEV. IKEV. Available from: [Link]

-

Stability Indicating HPLC Method Development: A Review - IRJPMS. International Research Journal of Pharmacy and Medical Sciences. Available from: [Link]

-

(PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate. (2026, January 16). ResearchGate. Available from: [Link]

-

Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed. (2026, January 12). National Center for Biotechnology Information. Available from: [Link]

-

LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... - ResearchGate. ResearchGate. Available from: [Link]

-

Stability-Indicating HPLC Method Development - vscht.cz. University of Chemistry and Technology, Prague. Available from: [Link]

-

Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds - ResearchGate. ResearchGate. Available from: [Link]

-

Stability Indicating HPLC Method Development –A Review - IJTSRD. (2021, September 15). International Journal of Trend in Scientific Research and Development. Available from: [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (2021, August 24). LCGC International. Available from: [Link]

-

Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution - PubMed. National Center for Biotechnology Information. Available from: [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (2013, January 17). Asian Journal of Research in Chemistry. Available from: [Link]

-

ANALYTICAL METHODS - Toxicological Profile for Pyridine - NCBI Bookshelf. National Center for Biotechnology Information. Available from: [Link]

-

Stability Indicating HPLC Method Development: A Review - IJPPR. (2023, February 28). International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

-

ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022, May 17). Macedonian Pharmaceutical Bulletin. Available from: [Link]

-

Fig. 1. Photochemical and photocatalytic degradation of pyridine in the... - ResearchGate. ResearchGate. Available from: [Link]

-

Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (2020, April 15). SciSpace. Available from: [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. Available from: [Link]

-

(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. (2021, June 1). ResearchGate. Available from: [Link]

-

Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Available from: [Link]

-

Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst - MDPI. (2025, August 13). MDPI. Available from: [Link]

-

[Biodegradation of pyridine under UV irradiation] - PubMed. (2012, February 15). National Center for Biotechnology Information. Available from: [Link]

-

Highly efficient and selective phosphorylation of amino acid derivatives and polyols catalysed by 2-aryl-4- (dimethylamino)pyridine-N-oxides - Rsc.org. Royal Society of Chemistry. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [Biodegradation of pyridine under UV irradiation] [pubmed.ncbi.nlm.nih.gov]

- 4. ajpsonline.com [ajpsonline.com]

- 5. scispace.com [scispace.com]

- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 7. database.ich.org [database.ich.org]

- 8. scribd.com [scribd.com]

- 9. m.youtube.com [m.youtube.com]

- 10. biomedres.us [biomedres.us]

- 11. irjpms.com [irjpms.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. ijtsrd.com [ijtsrd.com]

- 14. researchgate.net [researchgate.net]

- 15. web.vscht.cz [web.vscht.cz]

- 16. researchgate.net [researchgate.net]

- 17. veeprho.com [veeprho.com]

- 18. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities [intertek.com]

- 19. alpaipars.com [alpaipars.com]

- 20. NMR spectroscopy in pharmacy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol in Organic Solvents

Abstract

The determination of a compound's solubility profile is a cornerstone of chemical and pharmaceutical development, profoundly influencing process design, formulation, and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol, a pyridine derivative with functional groups that present unique solvation challenges and opportunities. We will explore the theoretical underpinnings of its solubility, present detailed, field-proven experimental protocols for thermodynamic solubility determination, and interpret the resulting data in the context of drug development. This document is intended for researchers, chemists, and formulation scientists who require a robust understanding and practical methodology for assessing the solubility of complex organic molecules.

Introduction: The Critical Role of Solubility

6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol is a heterocyclic compound featuring both a pyridinol ring and a tertiary alcohol side chain. These structural motifs, common in pharmacologically active molecules, create a distinct physicochemical profile. The presence of both hydrogen bond donors (-OH groups) and acceptors (pyridinic nitrogen, -OH oxygens) suggests a nuanced interaction with various solvents.

Understanding the solubility of this molecule is not merely an academic exercise; it is a critical parameter that dictates its journey from laboratory synthesis to practical application. Poor solubility can impede absorption, reduce oral bioavailability, and create significant hurdles in formulation and manufacturing.[1] Conversely, a well-characterized solubility profile enables rational solvent selection for crystallization, purification, and the development of effective delivery systems.[2][3] This guide will provide the foundational knowledge and actionable protocols to thoroughly characterize the solubility of this compound.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[4] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol, the key structural features influencing its solubility are:

-

Polarity and Hydrogen Bonding: The two hydroxyl (-OH) groups and the nitrogen atom in the pyridine ring make the molecule highly polar. These sites can readily engage in hydrogen bonding. Therefore, solubility is expected to be highest in polar protic solvents (e.g., water, ethanol, methanol) that can participate in these interactions.

-

Molecular Size and Shape: While the polar functional groups dominate, the overall carbon skeleton contributes to the non-polar character. As the non-polar portion of a molecule increases, its solubility in polar solvents tends to decrease.

-

Acid-Base Properties: The pyridin-3-ol moiety can exhibit both weakly acidic (phenolic hydroxyl) and weakly basic (pyridine nitrogen) properties.[5][6] This means its solubility can be significantly influenced by the pH of the medium, though this guide focuses on neutral organic solvents.

Based on this analysis, we can hypothesize that solubility will follow a general trend: Polar Protic Solvents > Polar Aprotic Solvents > Non-Polar Solvents.

Experimental Methodology: Determining Thermodynamic Solubility

While theoretical predictions are useful, empirical measurement is essential for accurate data. Thermodynamic solubility represents the true equilibrium concentration of a solute in a saturated solution at a specific temperature and pressure.[1][7][8] It is the gold standard for lead optimization and formulation development.[7] The most common and reliable method for its determination is the Shake-Flask Method .[7]

Workflow for Solubility Assessment

The overall process involves systematically measuring the compound's saturation point in various solvents under equilibrium conditions.

Sources

- 1. evotec.com [evotec.com]

- 2. pharmtech.com [pharmtech.com]

- 3. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. enamine.net [enamine.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Technical Analysis: Ionization Profile of 6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol

Topic: pKa Values and Ionization Behavior of 6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Formulation Scientists[1]

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical ionization properties of 6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol .[1][2] As a derivative of the 3-hydroxypyridine scaffold, this molecule exhibits complex amphoteric behavior characterized by zwitterionic tautomerism in aqueous media.[2] Understanding its pKa values is critical for optimizing solubility, membrane permeability, and binding affinity during lead optimization.

Based on structural analogues and quantitative structure-property relationship (QSPR) analysis, the molecule possesses two physiologically relevant ionization centers:[1]

-

Pyridine Nitrogen (Basic Center): Predicted pKa ≈ 5.3 – 5.8 [2]

-

Phenolic Hydroxyl (Acidic Center): Predicted pKa ≈ 9.1 – 9.6

-

Aliphatic Hydroxyl (Neutral): pKa > 16 (Non-ionizable in physiological range)[2]

Structural Analysis & Electronic Effects

The molecule consists of a 3-hydroxypyridine core substituted at the C6 position with a 2-hydroxy-2-methylpropyl group.[1][2]

The 3-Hydroxypyridine Core

The 3-hydroxypyridine scaffold is unique among pyridine derivatives due to its ability to exist as a zwitterion in aqueous solution.[1][2] Unlike 2- or 4-hydroxypyridines, which tautomerize predominantly to pyridones (amide-like structures), 3-hydroxypyridine retains its aromatic character but undergoes proton transfer from the hydroxyl group to the ring nitrogen.[1]

Substituent Impact (C6-Alkyl Group)

The substituent at position 6 is a 2-hydroxy-2-methylpropyl moiety (

-

Electronic Effect (+I): The methylene bridge attached to the ring acts as an electron-donating alkyl group via the inductive effect (+I).[2]

-

Impact on Basicity (N1): Electron donation increases electron density on the pyridine nitrogen, stabilizing the protonated cation.[2] This typically raises the pKa1 relative to the unsubstituted parent (3-hydroxypyridine pKa1 ≈ 4.8).[2]

-

Impact on Acidity (O3-H): The increased electron density in the ring destabilizes the formation of the phenolate anion (negative charge is less stabilized).[2] This raises the pKa2 , making the phenolic proton less acidic.[2]

Predicted pKa Values & Ionization Constants

Due to the specific nature of this derivative, direct experimental data is often proprietary.[2] However, values can be derived with high confidence from validated analogues such as 6-methylpyridin-3-ol .[1]

Table 1: Comparative pKa Analysis

| Ionization Center | Functional Group | Parent (3-OH-Pyridine) [1] | Analogue (6-Methyl-3-OH-Pyridine) [2] | Target Molecule Prediction |

| pKa1 (Basic) | Pyridine Nitrogen | 4.79 ± 0.05 | 5.80 (Predicted) / 5.01 (Exp) | 5.3 – 5.8 |

| pKa2 (Acidic) | Phenolic Oxygen | 8.75 ± 0.05 | 9.63 (Predicted) / 9.35 (Exp) | 9.1 – 9.6 |

| pKa3 (Neutral) | Aliphatic Alcohol | > 16 | N/A | > 16 |

Note: The distal tertiary alcohol on the side chain does not ionize at physiological pH.[2]

Ionization Behavior & Microspecies Distribution[2]

The ionization pathway involves three distinct species: the Cation, the Neutral/Zwitterionic forms, and the Anion.

Tautomeric Equilibrium (Zwitterion vs. Neutral)

In aqueous solution, the neutral species (

Ionization Pathway Diagram[2]

Figure 1: Ionization scheme showing the equilibrium between cationic, neutral/zwitterionic, and anionic species.

Experimental Determination Protocols

To validate these predicted values, the following experimental workflows are recommended. These protocols account for the low solubility of the neutral species and the zwitterionic nature of the core.[2]

Potentiometric Titration (The Gold Standard)

This method is suitable if the compound has aqueous solubility > 0.5 mM.[2]

-

Preparation: Dissolve 2-5 mg of the compound in degassed 0.15 M KCl solution (carbonate-free).

-

Acidification: Add standard HCl to bring pH to ~2.0 (ensure full protonation).

-

Titration: Titrate with standardized KOH under inert atmosphere (

or -

Data Analysis: Use Bjerrum plots or software (e.g., Hyperquad) to fit the protonation constants.[2]

-

Self-Validation: The titration curve should show two distinct inflection points (buffer regions) at pH ~5.5 and ~9.3.[2]

-

UV-Metric Titration (For Low Solubility/Tautomerism)

Since the UV spectra of the neutral and zwitterionic forms differ significantly, this method allows for the determination of microscopic constants (

Figure 2: UV-Metric titration workflow for determining macro- and micro-constants.

Implications for Drug Development[3]

Solubility Profile

-

pH 1.0 – 4.0: High solubility (Cationic form dominates).[2]

-

pH 5.0 – 8.0: Minimum solubility (Intrinsic solubility

).[2] The presence of the zwitterion may improve aqueous solubility compared to purely neutral lipophilic drugs, but it may still precipitate if the concentration exceeds -

pH > 10.0: High solubility (Anionic form dominates).[2]

Lipophilicity (LogD)

The LogD will vary significantly with pH.[2]

-

LogD (pH 7.4): Likely in the range of 0.5 – 1.5 .[2] The side chain adds lipophilicity, but the zwitterionic character of the headgroup at pH 7.4 suppresses the LogD relative to the LogP of the neutral form.

-

Permeability: The neutral tautomer is the species that permeates lipid membranes.[2] Although the zwitterion dominates in water, the rapid equilibrium (

) ensures a supply of the neutral form for passive diffusion.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7971, 3-Hydroxypyridine.[2] Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14275, 2-Methyl-5-hydroxypyridine (6-Methylpyridin-3-ol).[1][2] Retrieved from [Link]

-

Lide, D. R. (Ed.).[2] (2005).[2][3][4] CRC Handbook of Chemistry and Physics (86th ed.).[2] CRC Press.[2] (Section on Dissociation Constants of Organic Bases).

-

Albert, A., & Phillips, J. N. (1956).[2] Ionization Constants of Heterocyclic Substances. Journal of the Chemical Society, 1294-1304.[2]

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol.[1][2] (Predicted properties based on QSAR models). Retrieved from [Link]

Sources

- 1. 2-Hydroxy-5-methylpyridine | C6H7NO | CID 70482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem [pubchem.ncbi.nlm.nih.gov]

Toxicological Risk Assessment of the Process Impurity: 6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the toxicological assessment of 6-(2-hydroxy-2-methylpropyl)pyridin-3-ol, a potential process-related impurity in pharmaceutical manufacturing. The assessment of such impurities, particularly those with no existing toxicological data, is critical for ensuring patient safety and regulatory compliance. This document outlines a science-led, tiered approach grounded in the principles of the International Council on Harmonisation (ICH) M7 guideline for the assessment and control of mutagenic impurities.[1][2] We will detail a systematic workflow, beginning with in silico computational toxicology, followed by in vitro mutagenicity testing, and, if necessary, in vivo genotoxicity studies. This guide is intended for researchers, toxicologists, and drug development professionals, providing not only the strategic "what" but the scientific "why" behind each step, complete with detailed, field-proven protocols.

Introduction

The Imperative of Impurity Qualification

In pharmaceutical development, any chemical entity present in a final drug product that is not the active pharmaceutical ingredient (API) is considered an impurity. These impurities can originate from starting materials, intermediates formed during synthesis, or degradation products.[3] While most are controlled at levels that pose no significant safety risk, a subset known as mutagenic impurities can pose a risk of cancer in humans even at trace levels.[3] Therefore, a robust toxicological assessment to identify and control these impurities is a non-negotiable aspect of drug development.

The Target Impurity: 6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol

The subject of this guide is the pyridine derivative 6-(2-hydroxy-2-methylpropyl)pyridin-3-ol.

Chemical Structure:

-

Name: 6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol

-

Molecular Formula: C₉H₁₃NO₂

-

Core Moiety: Pyridin-3-ol (a hydroxypyridine)

This compound is representative of a class of impurities that may arise during complex multi-step syntheses. Given the widespread use of pyridine derivatives as precursors and intermediates in the pharmaceutical industry, understanding the potential toxicological profile of such structures is essential.[4][5] Without pre-existing toxicological data, a de novo assessment is required.

Regulatory Framework: The ICH M7 Guideline

The cornerstone of modern mutagenic impurity assessment is the ICH M7(R2) guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk."[6] This guideline provides a practical framework for identifying, categorizing, qualifying, and controlling mutagenic impurities to negligible carcinogenic risk levels.[1] A central concept of ICH M7 is the Threshold of Toxicological Concern (TTC) , which defines an acceptable intake (AI) for any mutagenic impurity that is likely to pose a negligible lifetime cancer risk, typically set at 1.5 µ g/day for chronic exposure.[3][6]

A Tiered Strategy for Toxicological Assessment

A tiered, evidence-based approach is the most efficient and scientifically sound method for evaluating a data-poor impurity like 6-(2-hydroxy-2-methylpropyl)pyridin-3-ol. This strategy progresses from computational predictions to in vitro and, only if triggered, in vivo assays, optimizing resource use while ensuring patient safety.

Caption: Tiered workflow for the toxicological assessment of a pharmaceutical impurity.

Step 1: In Silico Assessment with (Q)SAR

The initial and most practical step is to use computational (in silico) toxicology models.[7] ICH M7 mandates the use of two complementary Quantitative Structure-Activity Relationship ((Q)SAR) methodologies to predict the outcome of a bacterial mutagenicity (Ames) test.[3]

-

Expert Rule-Based Methodology: These systems use a set of rules derived from existing knowledge of chemical structures known to be associated with mutagenicity (structural alerts).

-

Statistical-Based Methodology: These systems use machine learning algorithms trained on large datasets of compounds with known Ames test results to make predictions based on statistical correlations.

Causality: This step is crucial because it allows for a rapid hazard identification without synthesizing the impurity.[3] If both models predict the impurity to be non-mutagenic, and the impurity lacks any structural features associated with a "cohort of concern" (e.g., N-nitrosamines, aflatoxin-like compounds), it can often be classified as a Class 5 impurity and controlled according to standard ICH Q3A/B guidelines.[2][6] A positive or equivocal prediction from either model classifies the impurity as Class 3 and triggers the need for experimental testing.

Step 2: In Vitro Mutagenicity - The Ames Test

If the in silico assessment is positive, equivocal, or inconclusive, the definitive next step is to perform a bacterial reverse mutation assay, commonly known as the Ames test.[8] This in vitro test is the gold standard for assessing mutagenic potential and evaluates the ability of a chemical to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.[9][10]

Causality: The Ames test is highly predictive of mutagenic and, by extension, carcinogenic potential.[10] A negative result in a properly conducted Ames test is strong evidence that the impurity is not a mutagen and can be reclassified as Class 5, meaning it is treated as a non-mutagenic impurity.[8] A positive result confirms mutagenic potential (Class 2) and necessitates further risk assessment and stringent control, potentially including in vivo follow-up studies.[3]

Step 3: In Vivo Genotoxicity - The Micronucleus Assay

A positive Ames test indicates DNA reactivity, but the effect may not always be relevant to mammals due to differences in metabolism or other factors.[3] To determine if the mutagenic potential observed in vitro translates to an in vivo effect, a follow-up study is often required. The most widely used and recommended in vivo test is the rodent micronucleus assay.[11][12] This test assesses chromosomal damage by measuring the formation of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in the erythrocytes of treated animals, typically rodents.[13]

Causality: This assay provides critical information on whether the impurity can reach the target tissue (e.g., bone marrow) and cause genetic damage in a whole animal system.[11] A negative result may provide sufficient evidence to argue that the in vitro mutagenicity does not pose a significant in vivo hazard, allowing for a less stringent control limit. A positive result confirms in vivo genotoxicity and requires the impurity to be controlled at or below the TTC-derived limit.

Step 4: Establishing an Acceptable Intake (AI)

The final step is to synthesize all available data to establish a control strategy. The outcome of the tiered assessment determines the impurity's classification and its corresponding acceptable intake limit.

Caption: Decision logic for ICH M7 impurity classification.

Detailed Experimental Protocols

Protocol: (Q)SAR Mutagenicity Prediction

This protocol outlines the workflow for using computational models.

-

Obtain the SMILES String: Generate the canonical SMILES (Simplified Molecular-Input Line-Entry System) representation for 6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol.

-

Select Software: Utilize two complementary, validated (Q)SAR software platforms (e.g., one expert rule-based like Derek Nexus and one statistical-based like Sarah Nexus or Leadscope).[7]

-

Execute Predictions: Input the SMILES string into both platforms to predict bacterial mutagenicity.

-

Analyze Structural Alerts (Expert Rule-Based):

-

If an alert is flagged, review the specific substructure responsible.

-

Assess the mechanistic relevance of the alert to the overall molecule. For 6-(2-hydroxy-2-methylpropyl)pyridin-3-ol, alerts related to aromatic amines or phenols might be considered, though the specific substitution pattern is key.

-

-

Analyze Statistical Prediction (Statistical-Based):

-

Review the confidence score of the prediction (positive or negative).

-

Examine the "training set" compounds that the model used to make its prediction. Assess their structural similarity to the target impurity to ensure the prediction is within the model's applicability domain.

-

-

Synthesize and Conclude:

-

Conflicting Results: One model is positive, one is negative. An expert review is required to weigh the evidence, but this typically defaults to a Class 3 designation, requiring experimental testing.

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)

This protocol is a self-validating system for assessing point mutation potential.[3]

-

Test System:

-

Strains: Use at least five strains, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101).[10] This combination detects both frameshift and base-pair substitution mutations.

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver). This is critical as some chemicals only become mutagenic after metabolism.

-

-

Dose Selection:

-

Conduct a preliminary range-finding study to determine the cytotoxicity of the test article.

-

Select at least five dose levels for the main experiment, with the highest dose being 5000 µ g/plate or the highest non-toxic concentration.

-

-

Experimental Procedure (Plate Incorporation Method):

-

Preparation: To sterile tubes, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test article solution (or vehicle control), and 0.5 mL of S9 mix (for +S9 plates) or buffer (for -S9 plates).

-

Incubation (Optional Pre-incubation Method): For some compounds, a 20-30 minute pre-incubation at 37°C can increase sensitivity.[9]

-

Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to each tube, vortex gently, and pour onto minimal glucose agar plates.

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

-

Data Collection and Analysis:

-

Scoring: Count the number of revertant colonies (his+ or trp+) on each plate.

-

Validation Criteria: The test is valid if:

-

The negative (vehicle) control plates show a normal number of spontaneous revertants.

-

The positive controls (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98, benzo[a]pyrene for +S9 conditions) show a significant increase in revertants.

-

-

Positive Result: A result is considered positive if there is a dose-dependent increase in revertants and/or a reproducible increase of at least two-fold over the negative control for any strain at one or more concentrations.

-

Protocol: In Vivo Micronucleus Assay (OECD TG 474)

This protocol is a self-validating system for assessing chromosomal damage in vivo.[12]

-

Test System:

-

Species: Use a validated rodent species, typically male and female Sprague-Dawley rats or CD-1 mice.[13]

-

Route of Administration: The route should be relevant to human exposure, typically oral gavage or intravenous.

-

-

Dose Selection:

-

Conduct a preliminary dose range-finding study to determine the Maximum Tolerated Dose (MTD), defined as the dose producing some signs of toxicity without causing death or excessive suffering.

-

Select at least three dose levels for the main study, with the highest dose being the MTD or a limit dose of 2000 mg/kg.

-

-

Experimental Procedure:

-

Dosing: Administer the test article to the animals. A typical regimen is two administrations 24 hours apart.

-

Controls: Include a concurrent vehicle control group and a positive control group (e.g., cyclophosphamide).

-

Tissue Collection: Collect bone marrow from the femur or tibia 24 hours after the final dose.

-